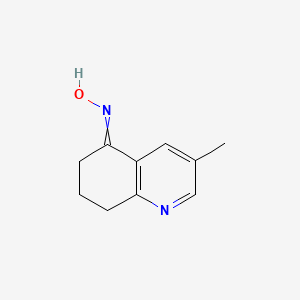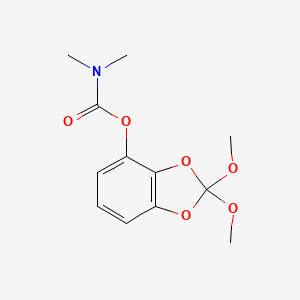
1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is an organic compound with a molecular formula of C11H13BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a propoxy group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one typically involves the bromination of 2-hydroxy-4-propoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 1-(5-Bromo-2-oxo-4-propoxyphenyl)ethan-1-one.
Reduction: Formation of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethanol.
Substitution: Formation of 1-(5-Amino-2-hydroxy-4-propoxyphenyl)ethan-1-one or 1-(5-Mercapto-2-hydroxy-4-propoxyphenyl)ethan-1-one.
Applications De Recherche Scientifique
1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
- 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
- 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Comparison: 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. Compared to 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one, the propoxy group provides additional steric hindrance and electronic effects, potentially leading to different reaction outcomes and biological interactions.
Propriétés
Numéro CAS |
57442-27-0 |
|---|---|
Formule moléculaire |
C11H13BrO3 |
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
1-(5-bromo-2-hydroxy-4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO3/c1-3-4-15-11-6-10(14)8(7(2)13)5-9(11)12/h5-6,14H,3-4H2,1-2H3 |
Clé InChI |
ZFPSSUIYARMWGE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C(=C1)O)C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)












